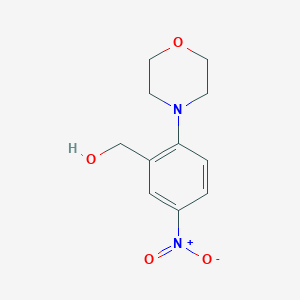

(2-Morpholino-5-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-morpholin-4-yl-5-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRAXFULYTOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Morpholino 5 Nitrophenyl Methanol

Reactivity of the Nitrophenyl Substructure

The nitrophenyl component of the molecule is central to its electronic properties and reactivity. The presence of a nitro group (-NO2) significantly influences the aromatic ring.

The nitro group is a strong electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. This electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Conversely, this deactivation makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. nih.govresearchgate.net In the case of (2-morpholino-5-nitrophenyl)methanol, the nitro group at the 5-position and the morpholino group at the 2-position create a push-pull electronic environment that influences the reactivity of the entire molecule.

The electron-withdrawing nature of substituents on an aromatic ring can significantly impact the reactivity of other functional groups attached to the ring. nih.govnih.govresearchgate.net For instance, the acidity of the benzylic proton and the reactivity of the hydroxyl group can be modulated by the electronic effects of the nitro and morpholino groups.

The nitro group itself is a reactive functional group that can undergo a variety of transformations, most notably reduction. The reduction of aromatic nitro compounds is a well-established and important reaction in organic synthesis. masterorganicchemistry.com Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), as well as chemical reduction using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid. masterorganicchemistry.comscispace.com

For this compound, the reduction of the nitro group would yield (5-amino-2-morpholinophenyl)methanol, a compound with significantly different electronic and chemical properties. The resulting amino group is a strong activating group, which would dramatically alter the reactivity of the aromatic ring in electrophilic substitution reactions. masterorganicchemistry.com

The transformation of the nitro group can proceed through intermediate species such as nitroso and hydroxylamino derivatives. nih.gov The specific reaction conditions can sometimes allow for the isolation of these intermediates.

Reactivity Profile of the Methanol (B129727) (Hydroxyl) Moiety

The methanol group (-CH2OH) attached to the aromatic ring introduces another site of reactivity.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. This allows it to participate in reactions such as esterification. In the presence of a carboxylic acid or its derivative and a suitable catalyst, this compound can form the corresponding ester. numberanalytics.comresearchgate.net The rate and equilibrium of this reaction can be influenced by the electronic nature of the aromatic ring.

The hydroxyl group can also be converted into a better leaving group, for example, by tosylation, which would facilitate subsequent nucleophilic substitution reactions at the benzylic carbon.

The primary alcohol of the methanol moiety can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. numberanalytics.comrsc.orgnih.gov Mild oxidizing agents would favor the formation of (2-morpholino-5-nitrophenyl)carbaldehyde, while stronger oxidizing agents would lead to the formation of 2-morpholino-5-nitrobenzoic acid.

The formation of ethers is another possible transformation of the hydroxyl group through reactions such as the Williamson ether synthesis.

Reactivity of the Morpholine (B109124) Heterocyclic System

The morpholine ring is a saturated heterocycle containing both a secondary amine and an ether linkage. researchgate.netacs.orgresearchgate.netorganic-chemistry.orgresearchgate.net

The nitrogen atom of the morpholine ring is basic and nucleophilic due to the presence of a lone pair of electrons. This allows it to react with electrophiles. For instance, it can be protonated in the presence of acids to form a morpholinium salt. The nucleophilicity of the nitrogen is somewhat tempered by the electron-withdrawing effect of the attached nitrophenyl ring. researchgate.netmdpi.com

The morpholine ring itself is generally stable under many reaction conditions. However, the C-N and C-O bonds can be cleaved under harsh conditions. The presence of the morpholino group as a substituent on the aromatic ring also influences the regioselectivity of potential electrophilic aromatic substitution reactions, although the deactivating effect of the nitro group is the dominant factor. rsc.org

Interactive Data Table: Reactivity Summary

| Functional Group | Type of Reactivity | Potential Reactions | Resulting Functional Group(s) |

| Nitrophenyl | Electrophilic Aromatic Substitution (deactivated) | Nitration, Halogenation (requires harsh conditions) | Further substituted nitrophenyl |

| Nucleophilic Aromatic Substitution (activated) | Substitution of other ring substituents (if present) | - | |

| Reduction of Nitro Group | Catalytic Hydrogenation, Metal/Acid Reduction | Amino | |

| Methanol (Hydroxyl) | Nucleophilic | Esterification, Etherification | Ester, Ether |

| Oxidation | Mild Oxidation, Strong Oxidation | Aldehyde, Carboxylic Acid | |

| Morpholine | Basic/Nucleophilic | Protonation, Alkylation | Morpholinium Salt, Quaternary Ammonium Salt |

Amine Basicity and Protonation Equilibria

The basicity of the morpholine nitrogen in this compound is a critical factor in its chemical reactivity, influencing its behavior in acid-base reactions and its nucleophilicity. The electron-withdrawing nature of the nitrophenyl group is expected to significantly decrease the basicity of the morpholine nitrogen compared to unsubstituted morpholine. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, a resonance effect that is enhanced by the presence of the strongly deactivating nitro group.

Table 1: Comparison of pKa Values for Morpholine and Related Compounds

| Compound | pKa of Conjugate Acid |

| Morpholine | ~8.4 |

| N-Phenylmorpholine | ~5.7 |

| This compound | Estimated to be significantly lower than 5.7 |

Note: The pKa value for this compound is an estimate based on the electronic effects of the nitrophenyl substituent.

Stereochemical Considerations and Conformational Flexibility

The stereochemistry and conformational flexibility of this compound are primarily dictated by the morpholine ring and the rotational freedom around the C-N and C-C bonds connecting the substituents.

The morpholine ring in N-substituted morpholines typically adopts a chair conformation, as this minimizes torsional and steric strain. researchgate.netresearchgate.netnih.gov In the case of N-aryl substituted morpholines, the exocyclic N-C(aryl) bond is generally found in an equatorial position to minimize steric hindrance. nih.gov For this compound, it is therefore highly probable that the morpholine ring exists predominantly in a chair conformation with the 2-substituted-5-nitrophenyl group occupying an equatorial position.

Further conformational flexibility arises from rotation around the single bonds:

Rotation around the N-C(aryl) bond: This rotation would be somewhat restricted due to steric hindrance between the methylene (B1212753) groups of the morpholine ring and the hydroxymethyl group on the phenyl ring.

Rotation around the C(aryl)-C(methanol) bond: There is also rotational freedom around the bond connecting the phenyl ring to the hydroxymethyl group.

X-ray crystallographic studies on analogous N-substituted morpholine derivatives have confirmed the prevalence of the chair conformation. mdpi.com For instance, the crystal structure of one 2-morpholino-substituted compound reveals a chair conformation for the morpholine ring. mdpi.com Similarly, another related structure shows the morpholine ring in a standard chair conformation with the exocyclic N1–C5 bond adopting an equatorial orientation. nih.gov While a specific crystal structure for this compound is not available, these findings from closely related structures provide a strong basis for predicting its conformational preferences.

Table 2: Expected Conformational Features of this compound

| Structural Feature | Predominant Conformation/Orientation | Rationale |

| Morpholine Ring | Chair Conformation | Minimization of torsional and steric strain. researchgate.netresearchgate.netnih.gov |

| Nitrophenyl Substituent | Equatorial Position | Minimization of steric hindrance. nih.gov |

| N-C(aryl) Bond Rotation | Restricted | Steric interactions between morpholine and hydroxymethyl groups. |

| C(aryl)-CH2OH Bond Rotation | Relatively Free | Lower rotational barrier compared to the N-C(aryl) bond. |

Investigation of Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies specifically investigating the reactions of this compound are limited in the published literature. However, the reactivity of this compound can be understood by considering the functional groups present: the morpholine amine, the aromatic nitro group, and the benzylic alcohol.

The nucleophilic character of the morpholine nitrogen, although reduced by the nitrophenyl group, is still significant, allowing it to participate in nucleophilic substitution and addition reactions. The rate of these reactions would be slower compared to unsubstituted morpholine due to the decreased nucleophilicity.

The nitroaromatic system makes the phenyl ring highly electron-deficient. This activates the ring towards nucleophilic aromatic substitution (SNA r), particularly at positions ortho and para to the nitro group. However, the presence of the morpholino group, which is an activating group (though its effect is diminished by the ortho-substituent), complicates the reactivity profile for SNA r reactions.

The benzylic alcohol group can undergo reactions typical of alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification. The kinetics of these reactions would be influenced by the electronic effects of the substituents on the phenyl ring. The presence of the electron-withdrawing nitro group would likely affect the stability of any carbocationic intermediates that might form during reactions at the benzylic position.

Studies on the kinetics of reactions involving similar structures, such as the aminolysis of nitrophenyl-containing esters, often point to stepwise mechanisms involving tetrahedral intermediates. The breakdown of such intermediates can be the rate-limiting step, and the rates are highly dependent on the basicity of the nucleophile and the nature of the leaving group.

Advanced Spectroscopic and Structural Characterization of 2 Morpholino 5 Nitrophenyl Methanol

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms within the crystal lattice can be determined.

For (2-Morpholino-5-nitrophenyl)methanol, an SXRD analysis would provide critical information, including:

Molecular Conformation: The precise spatial arrangement of the morpholino, nitrophenyl, and methanol (B129727) groups, including the torsion angles between the aromatic ring and its substituents.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between chemical bonds, confirming the compound's covalent structure.

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds (e.g., involving the hydroxyl group) and π–π stacking (between the nitrophenyl rings) that dictate how the molecules pack together in the solid state.

Crystallographic Data: Determination of the crystal system, space group, and unit cell dimensions, which are unique identifiers for a specific crystalline form (polymorph).

While SXRD provides the gold standard for solid-state structural elucidation, a published single-crystal X-ray diffraction study for this compound was not available in the surveyed scientific literature.

Vibrational Spectroscopy (FTIR and Raman Spectroscopy) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these techniques excellent for functional group identification.

Although specific experimental spectra for this compound are not detailed in the literature, the expected vibrational bands can be predicted based on its known functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Alcohol (O-H) | Stretching | 3500 - 3200 (Broad) | FTIR |

| Aromatic (C-H) | Stretching | 3100 - 3000 | FTIR/Raman |

| Aliphatic (C-H) | Stretching | 3000 - 2850 | FTIR/Raman |

| Nitro (N=O) | Asymmetric Stretching | 1560 - 1520 | FTIR/Raman |

| Nitro (N=O) | Symmetric Stretching | 1360 - 1340 | FTIR/Raman |

| Aromatic (C=C) | Stretching | 1600 - 1450 | FTIR/Raman |

| Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 | FTIR |

| Alcohol (C-O) | Stretching | 1260 - 1000 | FTIR |

High-Resolution Mass Spectrometry (HRMS/MS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a compound's elemental formula. The theoretical monoisotopic mass of this compound (C₁₁H₁₄N₂O₄) is 238.09536 u. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Tandem mass spectrometry (HRMS/MS) involves selecting the primary molecular ion and subjecting it to fragmentation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

A plausible fragmentation pathway for this compound would involve characteristic losses of its functional groups. While experimental data is not available, a theoretical fragmentation table can be proposed.

| Fragment Ion (m/z) | Proposed Loss | Formula of Lost Neutral |

| 221.0927 | Loss of OH | OH |

| 220.0848 | Loss of H₂O | H₂O |

| 208.0948 | Loss of CH₂O | CH₂O |

| 192.0691 | Loss of NO₂ | NO₂ |

| 152.0733 | Loss of Morpholine (B109124) | C₄H₈O |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence, Time-Resolved PL) for Electronic Transitions

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible (Vis) range.

UV-Vis Spectroscopy: This technique measures the absorption of light as a function of wavelength. The structure of this compound contains a nitrophenyl chromophore, which is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic system and n → π* transitions involving the nitro and morpholino groups.

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission of light (luminescence) from a molecule after it has absorbed photons. If this compound is luminescent, this analysis would reveal its emission spectrum, quantum yield (the efficiency of light emission), and Stokes shift (the difference between the absorption and emission maxima).

Time-Resolved PL: This advanced technique measures the decay of photoluminescence over time, providing information about the lifetime of the excited state.

Specific experimental data regarding the electronic absorption and emission properties of this compound are not readily found in the surveyed literature. Such studies would be necessary to fully characterize its photophysical behavior.

Despite a comprehensive search for the crystallographic data of this compound, which is essential for conducting a Hirshfeld surface analysis, no public records of its crystal structure information (CIF file) were found. A Hirshfeld surface analysis is fundamentally dependent on this crystallographic data to compute and visualize intermolecular interactions.

Therefore, it is not possible to generate a scientifically accurate and detailed analysis of the intermolecular interactions for this compound using Hirshfeld surfaces as requested. The creation of data tables and detailed research findings for this specific analysis is contingent upon the availability of its determined crystal structure.

Computational and Theoretical Investigations of 2 Morpholino 5 Nitrophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems. For (2-Morpholino-5-nitrophenyl)methanol, DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the molecular geometry and predict a variety of properties. nih.gov

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is particularly valuable for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. researchgate.net For this compound, TD-DFT calculations could elucidate the nature of its UV-Vis absorption bands, correlating them with specific electronic transitions within the molecule.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the typical output of such a study.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 5.2 D |

Note: The values in this table are for illustrative purposes and are not derived from actual published research on this specific molecule.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

The choice of a basis set is critical in both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311G(d,p) or Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. nih.gov The selection of an appropriate basis set depends on the desired balance between accuracy and computational resources.

Analysis of Bonding Characteristics and Intermolecular Forces

Beyond electronic structure, computational methods can provide a detailed picture of the chemical bonds and non-covalent interactions that define the molecule's structure and its interactions with its environment.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This analysis provides a rigorous definition of atoms and chemical bonds within a molecule. Key parameters derived from QTAIM analysis include the properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ). These parameters help to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify weaker non-covalent interactions like hydrogen bonds.

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.net It provides a visual representation of the molecule's electronic structure, making it easier to interpret bonding patterns.

The Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing non-covalent interactions (NCIs). researchgate.net By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, it is possible to distinguish between attractive interactions (like hydrogen bonds), repulsive interactions (steric clashes), and weak van der Waals forces. researchgate.net This analysis would be particularly useful for understanding how this compound molecules might interact with each other in a condensed phase.

Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions.

For this compound, NBO analysis could provide quantitative insights into:

Natural Atomic Charges: A more chemically intuitive picture of the charge distribution compared to other methods.

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it could quantify the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the morpholino group into antibonding orbitals of the nitro-substituted phenyl ring.

Table 2: Hypothetical NBO Analysis of Hyperconjugative Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(morpholine) | π*(C-C) phenyl ring | 5.8 |

| LP(2) O(morpholine) | σ*(C-N) morpholine (B109124) ring | 2.1 |

Note: The values in this table are for illustrative purposes and are not derived from actual published research on this specific molecule.

These computational investigations, when applied, would provide a comprehensive theoretical understanding of the structural and electronic properties of this compound, guiding further experimental work and application development.

Characterization of Hydrogen Bonding Interactions

Hydrogen bonds play a critical role in the supramolecular assembly, crystal packing, and solubility of this compound. Computational methods are employed to characterize the nature, strength, and geometry of these non-covalent interactions.

Theoretical analysis typically involves optimizing the geometry of molecular dimers or clusters to identify stable hydrogen-bonded configurations. The this compound molecule possesses several potential hydrogen bond donor and acceptor sites: the hydroxyl group (-OH) is a strong donor, while the oxygen atoms of the morpholino ring, the nitro group (-NO2), and the hydroxyl group itself can act as acceptors.

The primary interaction expected is the intermolecular O-H···O bond, where the hydroxyl group of one molecule donates a proton to an oxygen acceptor on a neighboring molecule. In the crystal structure of similar compounds, such as (2-Methyl-3-nitrophenyl)methanol, intermolecular O-H···O hydrogen bonds have been shown to link molecules into chains, stabilizing the crystal lattice. nih.gov

An illustrative table of potential hydrogen bond parameters, as would be derived from a DFT calculation on a molecular dimer, is shown below.

| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) | NBO Delocalization Energy E(2) (kcal/mol) |

|---|---|---|---|---|

| O-H···O (Nitro) | - | - | - | - |

| O-H···O (Morpholino) | - | - | - | - |

| O-H···O (Hydroxyl) | - | - | - | - |

Table 1. Illustrative data for theoretical hydrogen bond analysis of a this compound dimer. Actual values would require specific DFT calculations, which are not publicly available.

Prediction and Comparison of Spectroscopic Parameters with Experimental Data

Theoretical calculations are instrumental in interpreting experimental spectra, such as Infrared (IR), Raman, and UV-Visible absorption spectra. By calculating these spectra from first principles, a direct comparison with experimental results allows for precise vibrational mode assignments and understanding of electronic transitions.

For vibrational analysis, the molecular geometry is first optimized, typically using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Harmonic vibrational frequencies are then calculated. These theoretical frequencies often systematically deviate from experimental values due to anharmonicity and the neglect of environmental effects in the gas-phase calculation. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. The calculated IR and Raman spectra can then be used to assign specific absorption bands to the stretching, bending, and torsional modes of the molecule's functional groups (e.g., O-H stretch, NO2 symmetric/asymmetric stretches, C-H vibrations).

For the electronic spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to absorption maxima (λmax) in the UV-Vis spectrum. The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. These transitions are often characterized by the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, which can reveal the nature of the electronic excitation (e.g., π→π* or n→π* charge transfer).

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | - | - | Hydroxyl stretch |

| νasym(NO₂) | - | - | Asymmetric NO₂ stretch |

| νsym(NO₂) | - | - | Symmetric NO₂ stretch |

| ν(C-O) | - | - | Alcohol C-O stretch |

Table 2. Illustrative comparison of key experimental and calculated vibrational frequencies for this compound.

Theoretical Characterization of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule using various descriptors derived from its electronic structure. These "global reactivity descriptors" help predict the molecule's stability and its propensity to act as an electrophile or nucleophile. They are calculated from the energies of the frontier molecular orbitals, HOMO and LUMO. nih.gov

Key reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated by the energies of the HOMO and LUMO orbitals, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Energy Gap (ΔE) : The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A smaller gap generally implies higher reactivity.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Global Softness (σ) : The reciprocal of hardness (σ = 1/η), indicating a molecule's polarizability. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For instance, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, increasing the electrophilicity index and making the molecule a better electron acceptor.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| E_HOMO | - | - |

| E_LUMO | - | - |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | - |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | - |

| Global Softness (σ) | 1 / η | - |

| Electrophilicity Index (ω) | μ² / (2η) | - |

Table 3. Illustrative table of global reactivity descriptors for this compound derived from DFT calculations.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry, often found in donor-π-acceptor systems, can exhibit large non-linear optical (NLO) responses. The this compound molecule has features conducive to NLO activity, with the morpholino group acting as a potential electron donor and the nitro group as a strong electron acceptor, conjugated through the phenyl ring.

Computational chemistry is a primary tool for predicting the NLO properties of new materials. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These are tensors whose magnitudes determine the NLO response. DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can provide reliable predictions of these properties.

A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response, which is essential for applications like second-harmonic generation (SHG). The calculation of β involves determining the molecule's response to an external static electric field. Analysis of the molecular orbitals and charge distribution helps to explain the origin of the NLO response, which is typically dominated by intramolecular charge transfer (ICT) from the donor to the acceptor group upon excitation. researchgate.net The magnitude of the NLO response can be highly sensitive to the molecular environment, and solvent effects are often included in calculations using continuum models like the Polarizable Continuum Model (PCM).

| NLO Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | - |

| Average Polarizability (⟨α⟩) | - |

| Total First Hyperpolarizability (β_tot) | - |

Table 4. Illustrative table of calculated NLO properties for this compound. The values are typically reported in atomic units (a.u.).

Research Applications and Broader Scientific Utility of 2 Morpholino 5 Nitrophenyl Methanol and Its Derivatives

Function as Synthetic Building Blocks in Complex Chemical Architectures

The primary and most documented utility of (2-Morpholino-5-nitrophenyl)methanol lies in its role as a precursor or intermediate in the synthesis of more complex molecules. Its functional groups offer multiple points for chemical modification, making it an attractive starting material for constructing diverse molecular scaffolds.

This compound and its close analogs are instrumental in the synthesis of heterocyclic compounds with potential biological activity. The morpholine (B109124) moiety is a common feature in many approved and experimental drugs due to its favorable physicochemical and metabolic properties. nih.gov The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be used to build more complex heterocyclic systems.

The morpholine ring in these structures can contribute to improved pharmacokinetic properties of the final compounds, while the substituted phenyl ring is crucial for binding to the target protein. nih.gov The versatility of this building block allows for the systematic modification of different parts of the molecule to understand structure-activity relationships (SAR) and to optimize the biological activity of the synthesized compounds. nih.gov

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse compounds. nih.govstanford.edu The structure of this compound makes it an excellent candidate for inclusion in combinatorial libraries. The reactive hydroxymethyl group can be easily converted to other functional groups, such as halides or aldehydes, which can then participate in a variety of chemical reactions to attach different molecular fragments.

The morpholine and nitrophenyl groups provide a constant scaffold, while the derivatized hydroxymethyl group allows for the introduction of diversity. This approach enables the creation of a library of related compounds that can be screened for biological activity against a specific target. The use of morpholine derivatives in the design and synthesis of diverse chemical libraries for general screening has been demonstrated to be an efficient strategy. nih.gov The generation of such libraries is often facilitated by high-throughput chemistry using robotics. nih.gov

The data below illustrates the potential for creating a diverse library from a common intermediate derived from this compound.

| Common Intermediate | Reagent Class | Number of Reagents | Resulting Product Class | Potential Library Size |

|---|---|---|---|---|

| (2-Morpholino-5-nitrophenyl)methyl mesylate | Phenols | 30 | Ethers | 8250 |

| (2-Morpholino-5-nitrophenyl)methyl mesylate | Carboxylic Acids | 100 | Esters | |

| (2-Morpholino-5-nitrophenyl)methyl mesylate | Isocyanates | 50 | Carbamates | |

| (2-Morpholino-5-nitrophenyl)methyl mesylate | Isothiocyanates | 45 | Thiocarbamates | |

| (2-Morpholino-5-nitrophenyl)methyl mesylate | Sulfinic Acids | 50 | Sulfones |

Utilization as Derivatization Agents in Advanced Analytical Chemistry

The chemical features of this compound and its derivatives also lend themselves to applications in analytical chemistry, particularly as derivatizing agents to enhance the detection and quantification of other molecules.

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is often employed to improve the separation and detection of analytes. The nitrophenyl group in this compound can act as a chromophore, enhancing the ultraviolet-visible (UV-Vis) absorbance of a target molecule that lacks a strong chromophore of its own. By reacting the hydroxymethyl group of the derivatizing agent with a functional group on the analyte, the resulting derivative can be more easily detected.

Furthermore, the presence of the nitro group can be advantageous in certain mass spectrometry techniques, such as those involving electron capture detection. The morpholine group can also influence the chromatographic behavior of the derivative, potentially improving peak shape and resolution. While direct evidence for the use of this compound as a derivatizing agent is not abundant, the principles of derivatization and the properties of nitrophenyl compounds are well-established in enhancing the detection of various analytes, including phenols and other organic compounds. nih.govnih.gov

The structural scaffold of this compound is suitable for the design of chemical probes for biological and environmental targets. unimi.itljmu.ac.uk By incorporating a fluorescent moiety or a reactive group for bioorthogonal ligation, derivatives of this compound can be used to label and visualize specific molecules in complex biological systems.

The nitrophenyl group itself can act as a quencher for a nearby fluorophore. nih.gov Upon reaction with a target analyte, a conformational change or cleavage of the nitrophenyl group could lead to an increase in fluorescence, forming the basis of a "turn-on" fluorescent probe. This strategy has been employed in the design of probes for various analytes, including thiophenols. nih.gov

The morpholine group can also play a role in the design of these probes. For example, morpholine-functionalized fluorescent probes have been developed for detecting changes in intracellular pH. researchgate.net The combination of the morpholine and nitrophenyl groups on a single scaffold offers a platform for creating probes with tailored properties for specific applications. The development of such probes often involves screening a library of related compounds to identify the most effective sensor. nih.gov

The following table outlines the potential design of a fluorescent probe based on the this compound scaffold.

| Probe Component | Function | Example Moiety |

|---|---|---|

| This compound Scaffold | Core structure providing specificity and influencing solubility | - |

| Fluorophore | Provides the fluorescent signal | Coumarin, BODIPY |

| Linker | Connects the scaffold to the fluorophore and recognition element | Alkyl chain, triazole |

| Recognition Element | Binds specifically to the target analyte | Reactive group (e.g., for thiols), chelator (for metal ions) |

Potential in Materials Science Research

While less explored, the functional groups present in this compound suggest potential applications in materials science. Both morpholine and nitrophenyl moieties have been incorporated into various materials to impart specific properties.

Morpholine-containing polymers are known for their responsiveness to stimuli such as temperature, pH, and salt concentration. surrey.ac.uk Poly(N-acryloyl morpholine) (PNAM) is a biocompatible and hydrophilic polymer that has been investigated for various biological applications. researchgate.net The incorporation of the this compound unit into a polymer backbone could introduce these responsive properties.

The nitrophenyl group has been used to functionalize materials for applications in electronics and optics. For example, graphene functionalized with nitrophenyl groups exhibits interesting electronic and magnetic properties. researchgate.net The nitro group can also be reduced to an amine, which can then be used to crosslink polymers or attach other functional molecules. Furthermore, nitrophenyl-containing compounds have been studied for their nonlinear optical (NLO) properties, which are important for applications in optical devices. researchgate.net

The combination of the morpholine and nitrophenyl groups in a single monomeric unit like this compound could lead to the development of novel functional materials with a unique combination of properties, such as stimuli-responsiveness and specific electronic or optical characteristics. Future research in this area could explore the polymerization of derivatives of this compound or its incorporation into existing polymer systems.

Exploration in Organic Pigments and Dyes

There is currently no specific information available in scientific literature detailing the exploration or application of this compound as an organic pigment or dye. The structural features of the molecule, containing a chromophoric nitro group and an auxochromic morpholine group, theoretically suggest potential for colorimetric properties. However, dedicated studies to synthesize, characterize, and apply this compound or its direct derivatives in the field of dyes and pigments have not been published.

Integration into Polymeric Materials and Additives

Scientific research on the integration of this compound into polymeric materials or its use as a polymer additive is not present in the available literature. There are no documented studies on its use as a monomer for polymerization, a cross-linking agent, a stabilizer, or a functional additive to modify the properties of polymeric matrices.

Mechanochemical Synthesis Strategies for Related Compounds

There is no available research that specifically describes the use of mechanochemical synthesis strategies for this compound or its closely related derivatives. While mechanochemistry is a growing field in organic synthesis, its application to this particular compound has not been reported.

Investigation of In Vitro Biological Interactions and Activities

Specific in vitro studies on the biological activities of this compound, such as its potential antioxidant or anti-inflammatory mechanisms, are not found in the current body of scientific literature. Although many nitrophenyl and morpholine-containing compounds are investigated for their biological effects, this particular molecule has not been the subject of such published research. Therefore, no data on its efficacy, mechanism of action, or interaction with biological targets at a chemical level is available.

Role in Coordination Chemistry and as a Ligand Precursor for Metal Complexes

There is no documented research on the role of this compound in coordination chemistry or its use as a ligand precursor for the synthesis of metal complexes. The molecule possesses potential coordination sites (the nitrogen and oxygen atoms of the morpholine ring, the oxygen of the hydroxyl group, and the oxygen atoms of the nitro group); however, its synthesis and characterization as a ligand, and the subsequent formation of metal complexes, have not been reported in scientific publications.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–130°C | Maximizes SNAr efficiency |

| Morpholine molar ratio | 5:1 (vs. substrate) | Prevents side reactions |

| Reaction time | 4–6 hours | Balances conversion and decomposition |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress, as demonstrated for morpholino-nitroaryl derivatives .

- Melting Point : Compare observed values (e.g., 150–152°C for analogous compounds) to literature for purity assessment .

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the morpholino ring (δ 3.6–3.8 ppm for N-CH₂ groups) and methanol group (δ 4.5–5.0 ppm for -CH₂OH) .

- Mass Spectrometry : High-resolution MS (e.g., NIST-standardized methods) validates molecular weight and fragmentation patterns .

Basic: How does the nitro group influence the stability of this compound under varying pH and temperature?

Methodological Answer:

Nitro groups enhance electrophilicity but may reduce stability under basic or high-temperature conditions.

- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12). Nitroaryl alcohols typically degrade in strong bases via hydroxide attack .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C for morpholino-nitro derivatives) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and predict reactive sites:

- Morpholino Group : Electron-donating effects activate the aromatic ring for electrophilic substitution.

- Nitro Group : Meta-directing properties guide regioselectivity in further functionalization .

Table 2: Computed Reactivity Descriptors

| Descriptor | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO gap | 4.2 | Indicates kinetic stability |

| Fukui electrophilicity | 0.85 | Highlights C-4 as reactive site |

Advanced: How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

Contradictions (e.g., NMR peak splitting vs. expected singlet) may arise from impurities or tautomerism. Strategies include:

- Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography (if crystalline) .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange .

- Batch Comparison : Replicate synthesis across labs to isolate procedural variables .

Advanced: What role does the morpholino group play in modulating biological activity of nitroaromatic compounds?

Methodological Answer:

The morpholino moiety enhances solubility and bioavailability. For example:

- Enzyme Interactions : Morpholino groups in nitroaromatics improve binding to cytochrome P450 isoforms via hydrogen bonding .

- Antimicrobial Studies : Analogous compounds (e.g., 5-methyl-2-nitrophenol derivatives) show activity against Gram-positive bacteria, suggesting test protocols for MIC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.